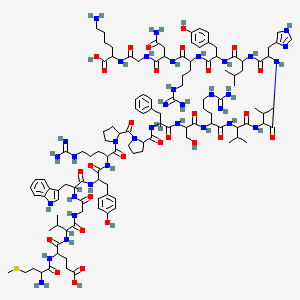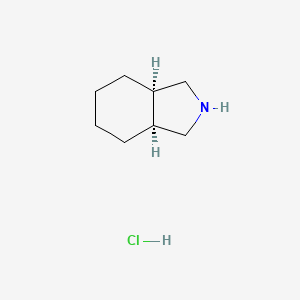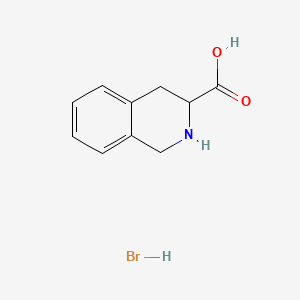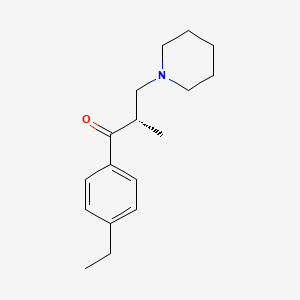
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyloxy, amino, chlorophenyl, and dioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the chlorophenyl group is incorporated through electrophilic aromatic substitution. The final steps involve the formation of the tetrahydro and dioxo functionalities under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzamide derivatives with additional oxygen functionalities, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide derivatives with different substituents.
- Compounds with similar functional groups, such as acetyloxy or chlorophenyl groups.
Uniqueness
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
176378-98-6 |
|---|---|
Fórmula molecular |
C22H19ClN4O7 |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
[3-acetyloxy-5-[[6-amino-1-(2-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H19ClN4O7/c1-11(28)33-14-8-13(9-15(10-14)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)17-7-5-4-6-16(17)23/h4-10H,24H2,1-3H3,(H,25,30) |
Clave InChI |
YADZJJPCSYXSLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C |
Sinónimos |
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B575402.png)


![2-[2-[(4-Chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide](/img/structure/B575408.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)


